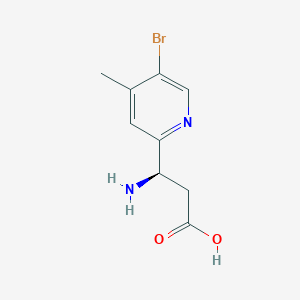
5-((3,4-Dimethoxy-5-(methylselanyl)phenyl)(hydroxy)methyl)-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((3,4-Dimethoxy-5-(methylselanyl)phenyl)(hydroxy)methyl)-2-methoxyphenol is an organic compound characterized by its complex structure, which includes methoxy, hydroxy, and methylselanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,4-Dimethoxy-5-(methylselanyl)phenyl)(hydroxy)methyl)-2-methoxyphenol typically involves multi-step organic reactions. One common approach is the use of a Friedel-Crafts alkylation reaction to introduce the methylselanyl group. This is followed by methoxylation and hydroxylation reactions to complete the structure. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-((3,4-Dimethoxy-5-(methylselanyl)phenyl)(hydroxy)methyl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxy and methoxy groups can be oxidized to form quinones.
Reduction: The methylselanyl group can be reduced to a selenol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of selenols.
Substitution: Formation of various substituted phenols.
Applications De Recherche Scientifique
5-((3,4-Dimethoxy-5-(methylselanyl)phenyl)(hydroxy)methyl)-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of methoxy and hydroxy groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-((3,4-Dimethoxy-5-(methylselanyl)phenyl)(hydroxy)methyl)-2-methoxyphenol involves its interaction with various molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and electron donation, influencing biological pathways. The methylselanyl group may interact with thiol groups in proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde: Similar structure but lacks the methylselanyl group.
2,5-Dimethoxyphenol: Contains methoxy groups but lacks the hydroxy and methylselanyl groups.
3,4-Dimethoxyphenylacetic acid: Contains methoxy groups but has a different functional group arrangement.
Uniqueness
5-((3,4-Dimethoxy-5-(methylselanyl)phenyl)(hydroxy)methyl)-2-methoxyphenol is unique due to the presence of the methylselanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C17H20O5Se |
|---|---|
Poids moléculaire |
383.3 g/mol |
Nom IUPAC |
5-[(3,4-dimethoxy-5-methylselanylphenyl)-hydroxymethyl]-2-methoxyphenol |
InChI |
InChI=1S/C17H20O5Se/c1-20-13-6-5-10(7-12(13)18)16(19)11-8-14(21-2)17(22-3)15(9-11)23-4/h5-9,16,18-19H,1-4H3 |
Clé InChI |
AAPDCSVCHSLIJN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(C2=CC(=C(C(=C2)[Se]C)OC)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dihydropyrazolo[5,1-B]oxazol-6-amine hcl](/img/structure/B13050177.png)






![[1-(methylamino)-1H,2H,3H-naphtho[2,1-b]pyran-2-yl]methanol hydrochloride](/img/structure/B13050250.png)

![2-(Chloromethyl)thieno[3,2-B]thiophene](/img/structure/B13050263.png)

![2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL](/img/structure/B13050273.png)

